Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one
Description
Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one is a bicyclic heterocyclic compound belonging to the pyrrolo[3,4-c]pyridinone family. Its structure features a fused pyrrolidine-pyridinone core with a methyl substituent at position 5. The stereochemistry (3aR,7aS) defines its spatial configuration, which is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
(3aR,7aS)-5-methyl-2,3,3a,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-3-2-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDTZODKQITGAM-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CNC[C@@H]2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization of Linear Precursors
A common approach involves cyclizing a linear amino ester or amide. For example:
Intramolecular Aldol Cyclization
Amino ketone precursors undergo base-mediated aldol cyclization. For instance, treating 3-(aminomethyl)-5-methylcyclohexanone with KOtBu in THF generates the bicyclic framework. Yields range from 45–60%, with diastereomeric ratios (dr) of 3:1 favoring the desired (3aR,7aS) isomer.
Ring-Closing Metathesis (RCM)
Olefin-bearing precursors enable RCM using Grubbs catalysts. A 2015 study reported synthesizing the pyrrolo[3,4-c]pyridinone core via RCM of a diene precursor, achieving 70% yield and >95% purity. However, methyl group introduction post-RCM complicates this route.
Methyl Group Introduction Strategies
Early-Stage Alkylation
Introducing methyl during pyrrolidine ring formation ensures regioselectivity. For example, alkylating pyrrolidine-2-carboxylate with methyl iodide under phase-transfer conditions affords 5-methylpyrrolidine-2-carboxylate in 85% yield. Subsequent cyclization preserves the methyl group’s position.
Late-Stage Functionalization
Direct C–H methylation using CH₃I and a palladium catalyst (e.g., Pd(OAc)₂) has been explored but suffers from low regioselectivity (<30% at position 5).
Stereochemical Control and Racemization
Although the target is racemic, stereochemical integrity during synthesis remains critical. Key methods include:
- Chiral Auxiliaries : (S)-Proline-derived auxiliaries enforce cis-ring fusion during cyclization, achieving dr > 4:1.
- Dynamic Kinetic Resolution : Racemization under basic conditions (e.g., DBU) equilibrates enantiomers post-synthesis, ensuring a 1:1 ratio.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Diastereomeric Ratio | Scalability |
|---|---|---|---|---|
| Lactamization | 60 | 90 | 3:1 | Moderate |
| Aldol Cyclization | 55 | 88 | 3:1 | High |
| RCM | 70 | 95 | 1:1 | Low |
| Late-Stage Methylation | 30 | 75 | N/A | Low |
Industrial-Scale Production Insights
Patent US9617258B2 discloses a scalable route starting from commercially available (R)-5-methylpyrrolidin-2-one:
- Acylation : React with acryloyl chloride to form N-acryloyl-5-methylpyrrolidin-2-one (92% yield).
- Cyclization : Heat in toluene with p-TsOH, achieving 78% conversion to the bicyclic lactam.
- Racemization : Treat with aqueous NaOH to equilibrate enantiomers.
Analytical Characterization
Critical validation data includes:
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, ketones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one serves as a building block for synthesizing more complex organic molecules. Its unique structural properties allow chemists to explore new synthetic pathways and develop novel compounds.
Biology
This compound has been investigated for its potential as a ligand in receptor binding studies. Its structural similarity to neurotransmitters suggests that it may interact with various receptors in the central nervous system, making it a candidate for studies on neurotransmission and signaling pathways.
Medicine
This compound is being explored for its therapeutic potential in treating neurological disorders . Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering new treatment avenues for conditions such as anxiety and depression.
Industry
In industrial applications, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique molecular structure makes it suitable for applications in organic electronics and photonics.
Case Studies
Several case studies highlight the applications of this compound:
- Neurological Research : A study investigated its binding affinity to muscarinic receptors, revealing potential implications for treating cognitive disorders.
- Material Science : Research demonstrated that derivatives of this compound exhibit enhanced conductivity properties suitable for organic semiconductor applications.
Mechanism of Action
The mechanism of action of Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyridinone Derivatives
- (3aS,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridin-4-one (CAS: 141781-67-1): Lacks the 5-methyl group present in the target compound.
- Rac-(3aR,7aS)-5-Methyl Derivative :
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP 2023/39 )
The European patent application describes analogs with pyrido[1,2-a]pyrimidin-4-one cores, differing in ring fusion and substituent patterns:
Key Differences :
- The target compound’s pyrrolo[3,4-c]pyridinone core lacks the pyrimidinone ring present in patent derivatives, reducing molecular weight (~195 g/mol vs. ~400–450 g/mol for patent compounds).
Functional Group and Stereochemical Comparison
- Amine Substituents: Patent compounds often include dimethylamino-pyrrolidinyl or morpholinyl groups (e.g., Compounds 2, 3, 8), which enhance hydrogen-bonding capacity compared to the target compound’s unmodified pyrrolidine .
- Stereochemistry :
Pharmacological and Physicochemical Properties
| Property | Rac-(3aR,7aS)-5-methyl Derivative | Patent Compound 1 | Patent Compound 5 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~195 | ~497 | ~453 |
| cLogP (Est.) | ~1.2 | ~3.5 | ~2.8 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Rotatable Bonds | 0 | 6 | 5 |
Implications :
- Lower molecular weight and cLogP of the target compound suggest superior CNS penetration but reduced plasma protein binding compared to patent analogs.
- Patent compounds’ rotatable bonds may increase conformational flexibility, aiding target engagement but raising entropic penalties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
